N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide - 1020970-45-9

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Catalog Number: EVT-3002616
CAS Number: 1020970-45-9
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of thiophene-2-sulfonyl chloride: This can be achieved by reacting thiophene with chlorosulfonic acid. []
  • Reaction with 3,4-dimethoxyaniline: The thiophene-2-sulfonyl chloride can be reacted with 3,4-dimethoxyaniline in the presence of a base like pyridine to form the sulfonamide linkage. []
  • Acylation: The resulting sulfonamide can be further reacted with an appropriate acylating agent, like acetyl chloride or acetic anhydride, to introduce the acetamide moiety, yielding the target compound. []
Chemical Reactions Analysis
  • Sulfonamide hydrolysis: Under acidic or basic conditions, the sulfonamide linkage could potentially be hydrolyzed to yield thiophene-2-sulfonic acid and 3,4-dimethoxyaniline. []
  • Amide hydrolysis: Similar to sulfonamide hydrolysis, the acetamide group could also be hydrolyzed under harsh conditions to release acetic acid and the corresponding amine. []
  • Electrophilic aromatic substitution: The presence of electron-donating methoxy groups on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions. This could allow for further modifications of the compound's structure. []
Mechanism of Action
  • Enzyme inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase, dihydropteroate synthase, and histone deacetylase. [] It is plausible that this compound could also exhibit enzyme inhibitory activity, although the specific target remains unknown.

1. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide []

    2. N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) []

      Compound Description: Epirimil is a promising anticonvulsant drug candidate with potential for epilepsy treatment. It exhibits good tolerability and efficacy in preclinical models, showing prominent anticonvulsant activity in PTZ-induced seizures in rats and MES-induced seizures in mice []. In silico studies indicate favorable ADMET parameters and suggest multiple mechanisms for its anticonvulsant activity.

    3. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide []

      Compound Description: This compound's crystal structure reveals a dihedral angle of 53.7° between its two benzene rings []. Similar to the previous compound, it also exhibits intermolecular N—H⋯O hydrogen bonding between the amide group's N—H and C=O functionalities, leading to a one-dimensional network along the [] direction.

    4. N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A-740003) []

      Compound Description: A-740003 is a novel and selective antagonist for P2X7 receptors, demonstrating potent activity in blocking agonist-evoked IL-1β release and pore formation []. It shows promise as an analgesic agent, exhibiting significant dose-dependent antinociception in various animal models of neuropathic and inflammatory pain.

    5. 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide []

      Compound Description: This compound serves as a starting material in a Bischler-Napieralski cyclization reaction aimed at synthesizing isoquinoline derivatives []. Interestingly, the reaction unexpectedly leads to dealkylation and elimination of the chiral auxiliary.

    6. (E)-2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives []

      Compound Description: This series of compounds exhibited cytotoxic activity against various cancer cell lines, including the MCF7 breast cancer cell line []. Notably, compounds 5, 10, and 14 displayed potent activity against MCF7. Mechanistic studies revealed that these compounds induced DNA damage and downregulated RBL2 and STAT2 gene expression.

    7. N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8) []

      Compound Description: Compound 8, under acidic conditions, undergoes a double cyclization reaction leading to the formation of an erythrinane derivative []. This reaction highlights the potential of such compounds as intermediates in synthesizing complex heterocyclic systems.

    8. 2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine []

      Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer chemotherapy [].

    9. N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (2a) []

      Compound Description: This compound is a simple acetamide derivative that can be readily converted to the corresponding catechol using boron tribromide []. It serves as a model compound to study the reactivity of substituted phenethylamines with boron tribromide.

    10. 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) []

      Compound Description: Compound 21a exhibits potent dual inhibitory activity against EGFR and HER2, showing promise as an anti-lung cancer agent []. It exhibits superior in vitro cytotoxic activity against the H1299 lung cancer cell line compared to gefitinib. Molecular modeling studies suggest its high selectivity and affinity for EGFR/HER2 arise from hydrogen bonding and hydrophobic interactions within the hinge region.

    11. (S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast) []

      Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor currently in clinical trials []. It was discovered during structure-activity relationship studies focused on optimizing previously reported 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors.

    12. 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) [, ]

      Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR) [, ]. It exhibits antidepressant-like effects in preclinical models and attenuates stress-induced behaviors. PF-04455242 also shows promise in treating addiction disorders by reducing the reinstatement of extinguished cocaine-seeking behavior.

    13. 2-(3,4-dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-acetamide []

      Compound Description: This compound was identified in the methanolic extract of the mushroom Pluteus cervinus and exhibits potential antidiabetic and antioxidant activity. Molecular docking studies revealed its structural similarity and comparable binding energy to a natural α-amylase inhibitor and a strong affinity for Human peroxiredoxin 5, suggesting a potential mechanism for its observed activities [].

    14. 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a) []

      Compound Description: Compound 5a acts as a potent inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme involved in regulating extracellular nucleotide levels []. It exhibits a competitive mechanism of inhibition against both p-nitrophenyl 5'-thymidine monophosphate and ATP substrates, although with different potencies.

    15. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f) []

      Compound Description: This series of compounds incorporates a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamide scaffold with various 4-substituted phenyl-ureido groups attached to the phosphorus atom []. These compounds were synthesized and characterized, and their antimicrobial activity and docking studies were reported.

    16. 2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20) []

      Compound Description: MRE2028F20 is a highly potent and selective antagonist for the human A2B adenosine receptor []. It exhibits nanomolar affinity for the A2B receptor while displaying minimal activity at other adenosine receptor subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A2B receptor.

    17. N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylthio)acetamide (3) []

      Compound Description: This compound serves as a key starting material in a Mn(III)/Cu(II)-mediated oxidative radical cyclization reaction leading to the formation of erythrinanes []. The reaction proceeds through a series of intermediates, highlighting the versatility of this compound in constructing complex heterocyclic systems.

    18. N‐[3‐(1‐cyclohexen‐1‐yl)propyl]‐2‐(3,4‐dimethoxyphenyl)acetamide []

      Compound Description: This compound can be converted to 1‐veratrylcarbonyl‐1‐azaspiro[4.5]decane through a polyphosphoric acid-catalyzed spiroamidation reaction []. This transformation highlights the synthetic utility of such compounds in accessing spirocyclic compounds, important structural motifs in medicinal chemistry.

    19. N-(3-oxo-1-cyclohexen-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide [, ]

      Compound Description: This compound serves as a key intermediate in synthesizing the erythrinan skeleton, a common structural motif found in various alkaloids with diverse biological activities [, ]. Its acid-promoted cyclization provides access to the erythrinan framework, highlighting its utility in natural product synthesis.

    20. N-(5-(Azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide [, ]

      Compound Description: This compound acts as an allosteric modulator of Mycobacterium tuberculosis fumarate hydratase [, ]. It binds to the enzyme, inducing conformational changes that influence its catalytic activity.

    21. Bis-[3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene]acetamides []

      Compound Description: These compounds, synthesized via the Ritter reaction, feature a bis-[3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene]acetamide framework []. The synthesis and properties of these compounds contribute to expanding the chemical space of isoquinoline derivatives, which hold promise for diverse applications.

    22. 2-(3,4-dimethoxyphenyl)-N-[N-(4-methylbenzyl)carbamimidoyl]acetamide []

      Compound Description: This compound serves as an inhibitor of cathepsin D, a lysosomal aspartic protease implicated in various physiological and pathological processes, including cancer progression and neurodegeneration []. Its binding to cathepsin D helps elucidate the enzyme's structural features and aids in developing more potent and selective inhibitors.

    Properties

    CAS Number

    1020970-45-9

    Product Name

    N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide

    Molecular Formula

    C14H15NO5S2

    Molecular Weight

    341.4

    InChI

    InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16)

    InChI Key

    KUXIINHSJDSOLM-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.